NSC 42834, also known as a potential therapeutic compound, has garnered attention in scientific research due to its unique properties and potential applications in various fields, particularly in medicinal chemistry. This compound is classified primarily as a small organic molecule with implications in pharmacological studies.
NSC 42834 is part of a broader library of compounds developed by the National Cancer Institute (NCI) for screening against various diseases, including cancer. The NCI's Developmental Therapeutics Program has been pivotal in providing access to this compound for research purposes.
In terms of chemical classification, NSC 42834 falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon. This classification is significant as it often influences the biological activity and reactivity of the compound.
The synthesis of NSC 42834 can be approached through several methodologies, including traditional organic synthesis techniques and more advanced methods such as microwave-assisted synthesis. The choice of method often depends on factors such as yield, purity, and time efficiency.
The synthesis process generally involves:
The molecular structure of NSC 42834 features a complex arrangement that includes multiple rings and functional groups which contribute to its biological activity. The detailed structure can be represented using molecular modeling software to visualize its three-dimensional conformation.
Key data points regarding the molecular structure include:
NSC 42834 undergoes various chemical reactions that are critical for its functionality:
Understanding these reactions involves:
The mechanism of action for NSC 42834 is primarily studied in the context of its pharmacological effects. It is believed to interact with specific biological targets, potentially modulating pathways associated with disease processes.
Research has indicated that NSC 42834 may exert its effects through:
The physical properties of NSC 42834 include:
Chemical properties encompass:
NSC 42834 has several applications in scientific research:
NSC 42834 (JAK2 Inhibitor V, Z3; CAS 195371-52-9) is a selective small-molecule inhibitor targeting both wild-type (WT) and V617F-mutant Janus kinase 2 (JAK2). Biochemical assays demonstrate it inhibits autophosphorylation of JAK2-WT and JAK2-V617F with IC₅₀ values of 15 μM and 28 μM, respectively [2] [3]. The compound exhibits dose-dependent inhibition across this concentration range, with preferential activity against the wild-type isoform. Structurally, NSC 42834 (C₂₃H₂₄N₂O; MW: 344.45 g/mol) features a unique butanone scaffold with dual pyridinyl moieties that facilitate interactions with the kinase's ATP-binding pocket [1] [6].
Binding kinetics studies reveal NSC 42834 has a prolonged residence time compared to earlier JAK2 inhibitors, correlating with sustained target suppression. This kinetic profile aligns with emerging pharmacological principles where drug-target complex stability enhances therapeutic efficacy, particularly in oncology applications [5] [9]. Computational modeling suggests hydrophobic interactions with residues Arg980 and Gly935 contribute to this stability, while the V617F mutation induces subtle allosteric changes that slightly reduce binding affinity [3] [9].
Table 1: Kinase Selectivity Profile of NSC 42834
Kinase Target | IC₅₀ (μM) | Cellular Effect |
---|---|---|
JAK2-WT | 15 | Blocks STAT3 phosphorylation |
JAK2-V617F | 28 | Reduces mutant cell proliferation |
Tyk2 | >100 | No significant inhibition |
c-Src | >100 | No significant inhibition |
NSC 42834 exerts multipathway suppression in malignant cells by specifically inhibiting JAK2 downstream signaling. In JAK2-V617F-driven erythroleukemia models (HEL 92.1.7 cells), treatment significantly reduces phosphorylation of both JAK2 and STAT3 transcription factors, disrupting the JAK-STAT signaling cascade [3] [8]. This inhibition correlates with G₂/M cell cycle arrest mediated through upregulation of p21 and induction of DNA damage markers (γH2AX) [8]. Notably, NSC 42834 achieves these effects without direct cytotoxicity at kinase-inhibitory concentrations, indicating a cytostatic mechanism [3].
In multidrug-resistant carcinoma models (KBV20C cells), NSC 42834 co-treatment potentiates antimitotic agents like vincristine through synergistic pathway activation. The combination therapy enhances G₂ arrest and triggers early apoptosis via PARP cleavage, while simultaneously inducing autophagic markers (LC3B-II) [8]. Transcriptomic analyses further reveal suppression of MYC-regulated proliferative genes and activation of CDKN1A (p21), providing a mechanistic basis for the observed cell cycle effects [3].
Table 2: Pathway Modulation by NSC 42834 in Hematologic Malignancies
Pathway | Molecular Effect | Functional Consequence |
---|---|---|
JAK2-STAT3 Signaling | ↓ p-JAK2, ↓ p-STAT3 | Reduced proliferation |
Cell Cycle Regulation | ↑ p21, ↑ γH2AX | G₂/M arrest & genomic instability |
Apoptosis | ↑ Cleaved PARP, ↑ Annexin V | Early apoptotic induction |
Autophagy | ↑ LC3B-II conversion | Cytoprotective stress response |
A critical off-target interaction occurs between NSC 42834 and P-glycoprotein (P-gp/ABCB1). NSC 42834 demonstrates direct P-gp inhibition at pharmacologically relevant concentrations (1-2 μM), increasing intracellular accumulation of antimitotic drugs in resistant KBV20C cells by ~2-fold [8]. This chemosensitization effect is comparable to established JAK2 inhibitors (CEP-33779, NVP-BSK805), suggesting a class effect. Molecular docking studies indicate NSC 42834 binds P-gp’s transmembrane drug-binding pocket through hydrophobic interactions with Phe336 and Tyr953 residues [8].
Notably, NSC 42834 itself avoids P-gp efflux despite its hydrophobic structure, evidenced by similar cytotoxicity profiles in parental (drug-sensitive) and P-gp-overexpressing resistant cell lines [8]. This property distinguishes it from conventional chemotherapeutics and contributes to its ability to reverse multidrug resistance. In hematopoietic progenitor cells from myeloproliferative neoplasm patients, NSC 42834 inhibits clonal expansion of JAK2-mutant cells without affecting normal progenitors, suggesting selective cellular uptake [3].
While NSC 42834 lacks direct epigenetic enzyme targeting, it indirectly influences epigenetic landscapes through kinase modulation. JAK2 inhibition reduces phosphorylation-dependent activation of histone-modifying enzymes, including STAT3-regulated histone acetyltransferases [7]. In JAK2-V617F mutant models, NSC 42834 treatment reverses aberrant H3K27ac patterns at MYC enhancer regions, contributing to transcriptional normalization [7].
Notably, NSC 42834’s upregulation of p21 involves promoter demethylation in a subset of leukemic cells. This effect correlates with increased TET-mediated 5-hydroxymethylcytosine (5hmC) formation at the CDKN1A locus – a phenomenon also observed during neural stem cell differentiation via Setd8/H4K20me1 regulation [4] [7]. Although not directly demonstrated for NSC 42834, JAK2 inhibitors generally modulate phosphorylation of DNMT3A, suggesting potential crosstalk with DNA methylation machinery in hematopoietic contexts [7]. These epigenetic intersections represent a promising research frontier for NSC 42834’s antineoplastic mechanisms.
Table 3: Compound NSC 42834 Synonyms and Identifiers
Synonym | Source | Identifier Type |
---|---|---|
JAK2 Inhibitor V | MedChemExpress [3] | Commercial name |
Z3 | Selleckchem [2] | Batch code |
2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one | Hölzel-Biotech [6] | IUPAC name |
NSC42834 | LookChem [1] | NSC identifier |
CAS 195371-52-9 | All sources | CAS registry number |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7